Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate
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Overview
Description
Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is a chemical compound with the molecular formula C14H17ClO5 and a molecular weight of 300.73 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)propanoate.
Reduction: Ethyl 2-(2-chloro-6-ethoxy-4-hydroxymethylphenoxy)propanoate.
Substitution: Ethyl 2-(2-amino-6-ethoxy-4-formylphenoxy)propanoate (when reacted with an amine).
Scientific Research Applications
Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme interactions and inhibition.
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate can be compared with other esters and phenoxy compounds:
Ethyl 2-(2-chloro-4-formylphenoxy)propanoate: Lacks the ethoxy group, which may affect its reactivity and applications.
Ethyl 2-(2-ethoxy-4-formylphenoxy)propanoate: Lacks the chloro group, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO5/c1-4-18-12-7-10(8-16)6-11(15)13(12)20-9(3)14(17)19-5-2/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWTBJDWLNXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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